molecular formula C12H8O B14757053 Naphtho[2,3-c]furan CAS No. 268-51-9

Naphtho[2,3-c]furan

Cat. No.: B14757053
CAS No.: 268-51-9
M. Wt: 168.19 g/mol
InChI Key: JAEQZGPBXPNVKU-UHFFFAOYSA-N
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Description

Naphtho[2,3-c]furan is a heterocyclic aromatic compound that consists of a naphthalene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho[2,3-c]furan can be synthesized through several methods. One common approach involves the generation of this compound from 3-(hydroxymethyl)-2-naphthaldehyde, which is then trapped in Diels–Alder reactions with maleic anhydride . Another method involves the gold(I)-catalyzed construction of this compound-1(3-H)-ones from propargylic ynoates . This reaction tolerates a range of substituents and exhibits moderate to good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of catalytic processes, such as gold(I)-catalyzed reactions, suggests potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-c]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution reactions typically use reagents such as halogens and nitrating agents.

Major Products Formed

    Oxidation: This compound-4,9-diones.

    Reduction: Partially hydrogenated naphtho[2,3-c]furans.

    Substitution: Various substituted naphtho[2,3-c]furans depending on the reagents used.

Mechanism of Action

The mechanism by which naphtho[2,3-c]furan exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

Naphtho[2,3-c]furan can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific fusion pattern, which imparts distinct electronic and photophysical properties. This uniqueness makes it valuable for applications in materials science and medicinal chemistry.

Properties

CAS No.

268-51-9

Molecular Formula

C12H8O

Molecular Weight

168.19 g/mol

IUPAC Name

benzo[f][2]benzofuran

InChI

InChI=1S/C12H8O/c1-2-4-10-6-12-8-13-7-11(12)5-9(10)3-1/h1-8H

InChI Key

JAEQZGPBXPNVKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=COC=C3C=C2C=C1

Origin of Product

United States

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